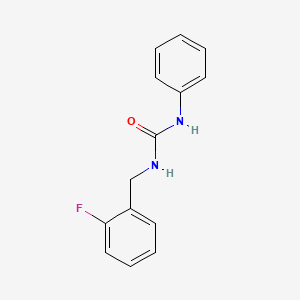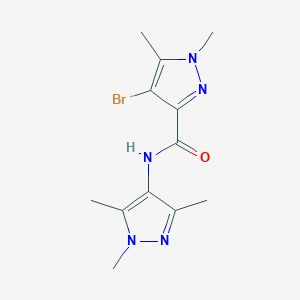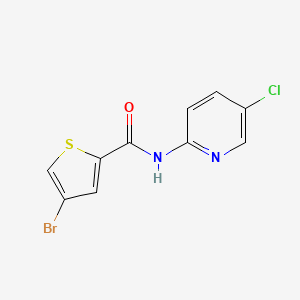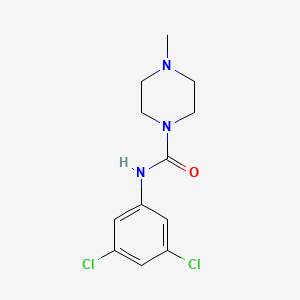![molecular formula C18H22N2O3S B10967047 N-methyl-N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B10967047.png)
N-methyl-N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonamide group, which is known for its role in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with other reagents under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is scaled up using large reactors and continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE include:
- **N-methyl-N-(propan-2-yl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide
- **2-methyl-N-[4-(propan-2-ylamino)phenyl]-2-propenamide
Uniqueness
What sets N-METHYL-N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE apart is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)15-5-11-18(12-6-15)24(22,23)19-16-7-9-17(10-8-16)20(4)14(3)21/h5-13,19H,1-4H3 |
InChI Key |
GYOJKFFWIFAETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B10966971.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10966982.png)
![methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966984.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966997.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967003.png)


![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B10967044.png)
